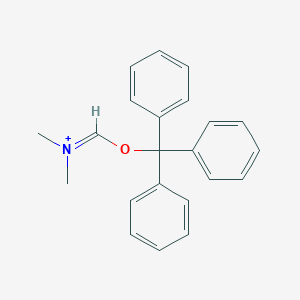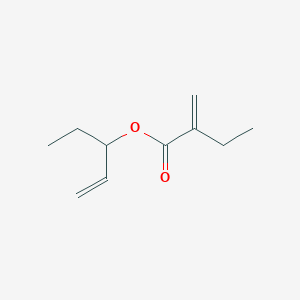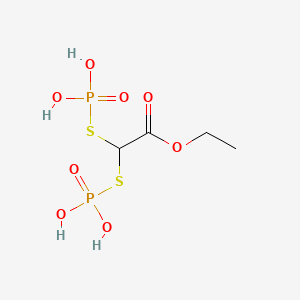
Acetic acid, bis(phosphonothio)-, 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bis(phosphonothio)-, 1-ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by the presence of phosphonothio groups, which are derivatives of phosphonic acid where sulfur replaces one of the oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esters, including acetic acid, bis(phosphonothio)-, 1-ethyl ester, are typically synthesized through the esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve acetic acid and an alcohol containing the phosphonothio group. The catalyst commonly used is concentrated sulfuric acid, which facilitates the removal of water and drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of esters often involves the use of acid chlorides or anhydrides instead of carboxylic acids. This method is more efficient and yields higher quantities of the desired ester. The reaction conditions typically include the use of a base to neutralize the by-products and maintain the reaction environment .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, bis(phosphonothio)-, 1-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its constituent carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The alkoxy group in the ester can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: Primary alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, bis(phosphonothio)-, 1-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, bis(phosphonothio)-, 1-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to yield the carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the addition of hydride ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the phosphonothio groups.
Ethyl butyrate: Another ester with a different alkyl group but similar reactivity.
Dimethyl phosphite: Contains phosphonic acid derivatives but lacks the ester functionality.
Uniqueness
Acetic acid, bis(phosphonothio)-, 1-ethyl ester is unique due to the presence of phosphonothio groups, which impart distinct chemical properties and reactivity. These groups can participate in unique substitution reactions and provide additional sites for chemical modification .
Eigenschaften
CAS-Nummer |
93676-14-3 |
|---|---|
Molekularformel |
C4H10O8P2S2 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
(2-ethoxy-2-oxo-1-phosphonosulfanylethyl)sulfanylphosphonic acid |
InChI |
InChI=1S/C4H10O8P2S2/c1-2-12-3(5)4(15-13(6,7)8)16-14(9,10)11/h4H,2H2,1H3,(H2,6,7,8)(H2,9,10,11) |
InChI-Schlüssel |
QNDDQGLAGZHHJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(SP(=O)(O)O)SP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


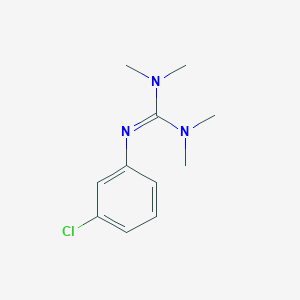
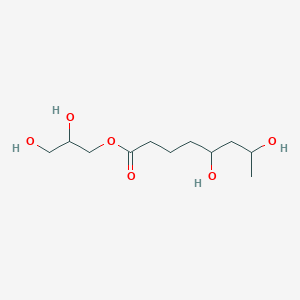


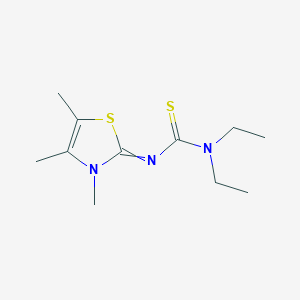

![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)


